
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a sulfanyl group attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 3-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can revert these groups back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of 2-amino-6-(3-methoxyphenyl)sulfanyl-7H-purine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reversion to the sulfanyl form.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxyphenyl group play crucial roles in binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cellular processes, making the compound effective in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloropurine: A precursor in the synthesis of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine.
2-chloro-6-methoxyquinoline-3-carboxyaldehyde: Another compound with similar structural features.
7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to the specific combination of substituents on the purine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646510-28-3 |
|---|---|
Molekularformel |
C12H9ClN4OS |
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-7-3-2-4-8(5-7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
QXEIAUGCMJPHJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


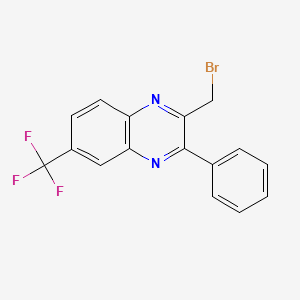
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)

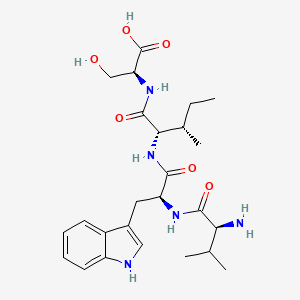
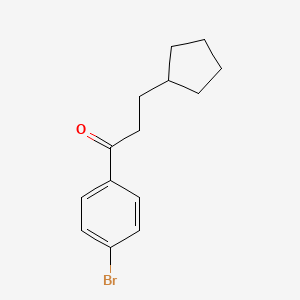
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
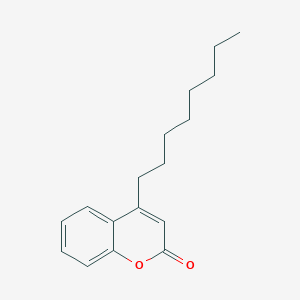
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
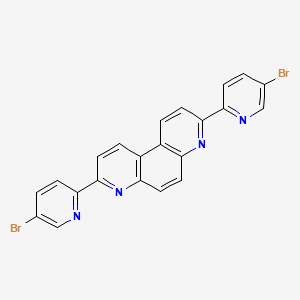
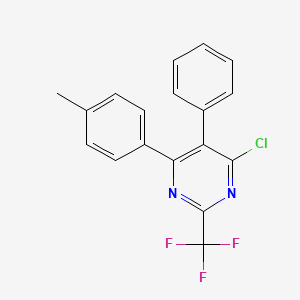
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)

